
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is a labeled derivative of orotic acid, a pyrimidinecarboxylic acid. This compound is significant in various biochemical and pharmaceutical research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions to form the desired pyrimidine structure .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as continuous flow synthesis and automated synthesis platforms to ensure high yield and purity. The use of isotopically labeled precursors is crucial in these processes to achieve the desired labeling pattern.
化学反応の分析
Types of Reactions
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and biochemical research .
科学的研究の応用
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of labeled nucleotides and nucleosides.
Biology: Utilized in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: Employed in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of orotic acid. This allows researchers to study the metabolic fate of orotic acid and its derivatives in various biological systems. The labeled atoms enable precise tracking of the compound through different biochemical pathways .
類似化合物との比較
Similar Compounds
Orotic Acid: The non-labeled parent compound, widely used in biochemical research.
Pyrido[2,3-d]pyrimidine: Another pyrimidine derivative with significant pharmacological activities.
Triazolo[4,3-a]pyrimidine: Known for its therapeutic roles in various medical applications
Uniqueness
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
特性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
159.08 g/mol |
IUPAC名 |
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+1,6+1,7+1 |
InChIキー |
PXQPEWDEAKTCGB-SVFBATFISA-N |
異性体SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O |
正規SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


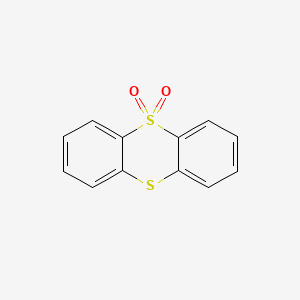
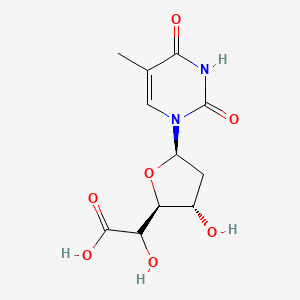
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
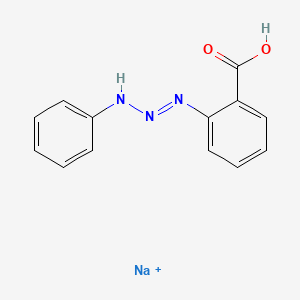
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
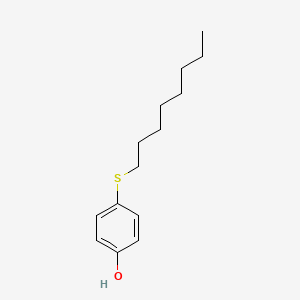
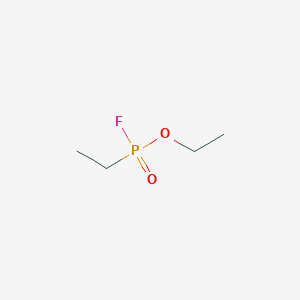
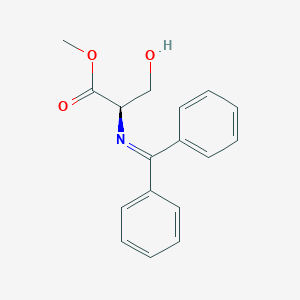
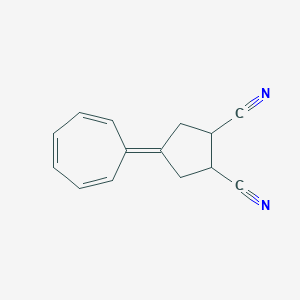
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
